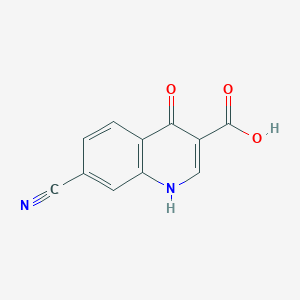

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

7-cyano-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-4-6-1-2-7-9(3-6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBVDRBQCUYVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467725 | |

| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118078-26-5 | |

| Record name | 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Cyano-4-hydroxy-3-quinolinecarboxylic Acid (CAS 118078-26-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid stands as a molecule of significant interest within the expansive landscape of medicinal chemistry. Belonging to the quinoline carboxylic acid class, a scaffold renowned for its diverse pharmacological activities, this compound holds promise for the development of novel therapeutics.[1][2] The quinoline core is a structural motif present in numerous natural products and clinically approved drugs, exhibiting a wide spectrum of biological effects, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][3][4][5] The strategic placement of a cyano group at the 7-position and a carboxylic acid at the 3-position of the 4-hydroxyquinoline core suggests the potential for unique biological interactions and targeted therapeutic applications. The cyano group, in particular, can play a crucial role in ligand-target binding by forming hydrogen bonds with amino acid residues in the active sites of enzymes.[6] This guide aims to provide a comprehensive technical overview of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, from its synthesis and characterization to its potential mechanisms of action and practical experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

| Property | Value | Source |

| CAS Number | 118078-26-5 | N/A |

| Molecular Formula | C₁₁H₆N₂O₃ | N/A |

| Molecular Weight | 214.18 g/mol | N/A |

| Predicted Melting Point | >300 °C | N/A |

| Predicted Boiling Point | 430.1 °C | N/A |

| Predicted LogP | 1.5 | N/A |

| Appearance | Solid | N/A |

Synthesis and Purification: A Strategic Approach

Proposed Synthetic Pathway

The synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid can be envisioned as a multi-step process, commencing with a commercially available substituted aniline. A key intermediate in this proposed route is a 7-bromo-4-hydroxy-3-quinolinecarboxylic acid derivative, which can then be converted to the desired 7-cyano compound.

Caption: Proposed synthetic workflow for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Detailed Synthetic Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-((3-bromophenyl)amino)methylenemalonate

-

To a round-bottom flask, add 3-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents).

-

Heat the mixture at 100-110 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will solidify upon cooling.

-

Recrystallize the crude product from ethanol to yield pure diethyl 2-((3-bromophenyl)amino)methylenemalonate.

Step 2: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

-

In a high-boiling point solvent such as Dowtherm A, dissolve the product from Step 1.

-

Heat the solution to reflux (approximately 250 °C) for 30 minutes. This thermal cyclization is the core of the Gould-Jacobs reaction.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration and wash with hexane to obtain the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

Step 3: Synthesis of 7-Bromo-4-hydroxy-3-quinolinecarboxylic acid

-

Suspend the ethyl ester from Step 2 in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 10% NaOH).

-

Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and acidify with a mineral acid (e.g., 2M HCl) to a pH of 2-3.

-

The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to yield 7-bromo-4-hydroxy-3-quinolinecarboxylic acid.

Step 4: Synthesis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

-

In a sealed tube, combine 7-bromo-4-hydroxy-3-quinolinecarboxylic acid (1 equivalent) and copper(I) cyanide (1.5 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Heat the mixture at 150-180 °C for several hours. The progress of the cyanation reaction should be monitored by HPLC.

-

After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride to decompose the copper complexes.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Potential Applications in Drug Discovery and Research

The structural features of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid suggest its potential as a modulator of key biological pathways implicated in cancer and other diseases.

Inhibition of Cellular Respiration

Substituted 4-hydroxyquinoline-3-carboxylic acids have been investigated as inhibitors of cellular respiration. This class of compounds can interfere with mitochondrial function, a critical hub for cellular metabolism and energy production. By disrupting the electron transport chain or other mitochondrial processes, these compounds can induce metabolic stress and trigger cell death, particularly in rapidly proliferating cancer cells that have a high energy demand.

SIRT3 Inhibition

Sirtuin 3 (SIRT3) is a major mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses.[7] Dysregulation of SIRT3 activity has been linked to various diseases, including cancer.[8] Quinoline-based compounds have been identified as inhibitors of SIRT3.[1] By inhibiting SIRT3, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid could disrupt mitochondrial homeostasis, increase oxidative stress, and induce apoptosis in cancer cells.[9][10]

Caption: Proposed mechanisms of action for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Experimental Protocols

The following protocols provide a framework for the synthesis, analysis, and biological evaluation of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid and its derivatives.

Protocol 1: General Synthesis of a 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acid

This protocol is adapted from established methods for the synthesis of quinoline-4-carboxylic acid derivatives.[1]

Materials:

-

Substituted aniline (e.g., 3-bromoaniline)

-

Diethyl (ethoxymethylene)malonate

-

Dowtherm A

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Standard laboratory glassware

Procedure:

-

Condensation: In a round-bottom flask, combine the substituted aniline (10 mmol) and diethyl (ethoxymethylene)malonate (11 mmol). Heat the mixture to 100 °C for 2 hours. Cool to room temperature to allow the product to crystallize.

-

Cyclization: Dissolve the crude product in Dowtherm A (20 mL) and heat to 250 °C for 30 minutes. Cool the mixture and add hexane (50 mL) to precipitate the ethyl 7-substituted-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: Suspend the ester in ethanol (50 mL) and add 10% aqueous NaOH (20 mL). Reflux for 3 hours. Cool the reaction mixture and acidify with 2M HCl to pH 2-3 to precipitate the 7-substituted-4-hydroxy-3-quinolinecarboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Protocol 2: In Vitro SIRT3 Inhibition Assay

This protocol is based on a well-established HPLC-based assay for measuring SIRT3 deacetylase activity.[11]

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue)

-

NAD⁺

-

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the SIRT3 enzyme, NAD⁺, and the test compound at various concentrations.

-

Initiate the reaction by adding the fluorogenic SIRT3 substrate.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Read the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 3: Cellular Respiration Assay (Seahorse XF Analyzer)

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of the test compound on mitochondrial respiration.[12]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Seahorse XF96 or similar analyzer

-

XF cell culture microplates

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid (test compound)

Procedure:

-

Seed the cancer cells in an XF cell culture microplate and allow them to adhere overnight.

-

The next day, replace the culture medium with the assay medium and incubate the plate in a non-CO₂ incubator at 37 °C for 1 hour.

-

Prepare the test compound and the mitochondrial stress test reagents in the assay medium.

-

Load the sensor cartridge with the test compound and the stress test reagents and calibrate the Seahorse analyzer.

-

Place the cell plate in the analyzer and begin the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time.

-

Inject the test compound and subsequently the mitochondrial stress test reagents at specified time points.

-

Analyze the OCR data to determine the effect of the compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Protocol 4: HPLC Analysis and Purification

A robust HPLC method is essential for monitoring reaction progress and ensuring the purity of the final compound.[13][14]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm or 310 nm).

Procedure:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or DMF) to a concentration of approximately 1 mg/mL.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.

-

Analysis: Run the gradient method to separate the components of the sample. The retention time and peak purity will indicate the identity and purity of the compound.

-

Purification (Preparative HPLC): For purification, use a larger-scale preparative HPLC system with a column of appropriate dimensions. Collect the fractions corresponding to the desired product peak. Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural relationship to known inhibitors of cellular respiration and SIRT3 provides a strong rationale for its investigation as a potential anticancer compound. The synthetic strategies and experimental protocols outlined in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate its precise mechanism of action, evaluate its efficacy in various disease models, and optimize its pharmacological properties for clinical development.

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available from: [Link]

-

Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. Available from: [Link]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.

-

Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PubMed Central. Available from: [Link]

-

Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. ResearchGate. Available from: [Link]

-

A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. Journal of Medicinal Chemistry. Available from: [Link]

- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. Google Patents.

-

Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. Available from: [Link]

-

Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. PubMed. Available from: [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. PubMed. Available from: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Novel Cyano Quinoline Derivatives. ResearchGate. Available from: [Link]

-

The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. Available from: [Link]

-

Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available from: [Link]

-

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. Available from: [Link]

-

SIRT3 inhibition causes mitochondrial damage and increases apoptosis in... ResearchGate. Available from: [Link]

-

Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available from: [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available from: [Link]

-

SirT3 suppresses hypoxia inducible factor 1α and tumor growth by inhibiting mitochondrial ROS production. PMC. Available from: [Link]

-

HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available from: [Link]

-

Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. ResearchGate. Available from: [Link]

-

Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. ResearchGate. Available from: [Link]

-

Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. PubMed. Available from: [Link]

-

Cyano groups – Knowledge and References. Taylor & Francis. Available from: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]

-

Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. PubMed. Available from: [Link]

-

SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. Journal of Medicinal Chemistry. Available from: [Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available from: [Link]

-

Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. PubMed. Available from: [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. Available from: [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. Available from: [Link]

-

3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy-. PubChem. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. SirT3 suppresses hypoxia inducible factor 1α and tumor growth by inhibiting mitochondrial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

This guide provides a comprehensive overview of the core physicochemical properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document is structured to deliver not only essential data but also the scientific rationale behind the experimental methodologies for their determination, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of the Quinolone Scaffold

The quinolone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial agents. The 4-quinolone-3-carboxylic acid motif, in particular, is a well-established pharmacophore. The introduction of various substituents onto this core structure allows for the fine-tuning of its biological activity and physicochemical properties. The 7-cyano substituent is of particular interest as the cyano group can act as a hydrogen bond acceptor and participate in other non-covalent interactions, potentially influencing target binding and pharmacokinetic profiles. A thorough understanding of the physicochemical properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is therefore a critical first step in its journey from a synthesized molecule to a potential therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is presented below. It is important to note that while some data is derived from predictive models, it provides a strong foundation for experimental design.

| Property | Predicted/Estimated Value | Comments and Comparison with Analogs |

| Molecular Formula | C₁₁H₆N₂O₃ | - |

| Molecular Weight | 214.18 g/mol | - |

| Melting Point | ~175.47 °C[1] | This predicted value is in the range of similar quinoline carboxylic acids. For comparison, the melting point of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is reported to be around 273 °C (with decomposition).[2] The difference may be attributed to the different electronic and steric effects of the chloro and cyano groups. |

| Boiling Point | ~430.1 °C at 760 mmHg[1] | This is a predicted value and decomposition may occur at this temperature. |

| Solubility | Predicted to be sparingly soluble in water. Likely soluble in organic solvents like DMSO and DMF. | The presence of both a carboxylic acid and a hydroxyl group suggests some aqueous solubility, which is likely pH-dependent. However, the aromatic quinoline core is hydrophobic. For related compounds, poor solubility is a noted issue.[3] |

| pKa | Estimated to have two pKa values. One for the carboxylic acid (pKa₁) and one for the hydroxyl group/quinoline nitrogen (pKa₂). | The carboxylic acid pKa is expected to be in the range of 3-5, typical for aromatic carboxylic acids. The second pKa, related to the protonation/deprotonation of the 4-hydroxy-quinoline system, is likely to be in the range of 8-10. |

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for the precise determination of the key physicochemical properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. The rationale behind each step is provided to offer a deeper understanding of the experimental design.

Determination of Aqueous Solubility

The solubility of a compound is a critical parameter that influences its absorption and distribution in biological systems. A standard shake-flask method is recommended for determining the aqueous solubility.

Rationale: This method allows for the determination of the thermodynamic equilibrium solubility, providing a definitive value for the compound's intrinsic solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid to a known volume of purified water in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a mechanical shaker or rotator is recommended for consistent agitation.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., a mixture of water and an organic solvent like acetonitrile) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the aqueous solubility.

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa

The pKa values dictate the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. For a molecule with multiple ionizable groups like 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, multiple pKa values are expected. Potentiometric titration is a robust method for pKa determination.

Rationale: This technique directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the inflection points corresponding to the pKa values.

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of a suitable co-solvent/water mixture if aqueous solubility is low.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a thermostatted vessel and stir continuously.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of any basic groups, followed by titration with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic groups.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions or the inflection points of the titration curve. Alternatively, the derivative of the titration curve (dpH/dV) can be plotted against the volume of titrant to more accurately identify the equivalence points.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a compound.

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a strong chromophore, and its UV-Vis spectrum is sensitive to substitution and pH.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Spectral Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Rationale: FT-IR spectroscopy provides information about the functional groups present in the molecule by detecting the vibrations of chemical bonds.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: Record the infrared spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the key functional groups, such as the C≡N stretch of the cyano group, the O-H stretch of the carboxylic acid and hydroxyl group, and the C=O stretch of the carboxylic acid and the quinolone ring.

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Protocol:

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to assign the resonances to the specific protons and carbons in the molecule. 2D NMR techniques such as COSY and HSQC can be employed for more complex structural assignments.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid and the experimental methodologies for their determination. The presented protocols are designed to be both informative for researchers new to the compound and a valuable reference for experienced scientists. A thorough characterization of these properties is a prerequisite for any further investigation into the biological activity and therapeutic potential of this promising quinolone derivative.

References

-

Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed. [Online]. Available: [Link]

- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. [Online].

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Online]. Available: [Link]

Sources

- 1. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid | C11H9NO4 | CID 257714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Quinolinecarboxylic acid, 7-chloro-4-hydroxy- | C10H6ClNO3 | CID 66579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Spectral Analysis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

Introduction

7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is a multifaceted quinoline derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring a quinolone core appended with a cyano group, a hydroxyl group, and a carboxylic acid, presents a unique electronic and steric profile that is conducive to a variety of intermolecular interactions. This makes it a promising scaffold for the design of targeted therapeutics. A thorough understanding of its physicochemical properties, beginning with its spectral characteristics, is paramount for its application in drug discovery and materials science.

This technical guide provides an in-depth analysis of the spectral data of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the observed spectral features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are supported by data from closely related analogues found in the scientific literature.

Molecular Structure

The structural formula of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is presented below. The unique arrangement of its functional groups gives rise to its characteristic spectral signature.

Figure 1: Molecular Structure of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A sample of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ as a solvent is crucial as it can solubilize the compound and has exchangeable protons that do not interfere with the signals of interest. The spectrum is recorded on a 400 MHz spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~11.8 | br s | 1H | -OH |

| ~8.9 | s | 1H | H-2 |

| ~8.5 | d | 1H | H-5 |

| ~8.2 | s | 1H | H-8 |

| ~7.9 | d | 1H | H-6 |

Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The downfield chemical shifts of the -COOH and -OH protons are characteristic and are due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding. The aromatic protons on the quinoline ring system exhibit chemical shifts in the aromatic region (7-9 ppm). The exact positions are influenced by the electronic effects of the substituents. The cyano group at C-7 will exert an anisotropic effect on the neighboring protons, contributing to their specific chemical shifts.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is utilized to simplify the spectrum, resulting in single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~168 | C-4 |

| ~148 | C-8a |

| ~140 | C-2 |

| ~135 | C-5 |

| ~128 | C-7 |

| ~125 | C-6 |

| ~120 | C-4a |

| ~118 | -CN |

| ~115 | C-8 |

| ~110 | C-3 |

Interpretation: The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield position. The carbon atom bearing the hydroxyl group (C-4) will also be significantly downfield. The carbon of the cyano group will appear in the characteristic region for nitriles. The remaining aromatic carbons of the quinoline ring will have chemical shifts determined by the combined electronic effects of all substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Experimental Protocol: A high-resolution mass spectrum is obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, minimizing fragmentation in the source.

Predicted Mass Spectrometry Data:

| m/z | Ion |

| 215.0406 | [M+H]⁺ |

| 213.0249 | [M-H]⁻ |

Interpretation of Fragmentation: While ESI is a soft ionization technique, fragmentation can be induced in the collision cell (MS/MS). A plausible fragmentation pathway for the [M+H]⁺ ion would involve the initial loss of water, followed by the loss of carbon monoxide.

Figure 2: Plausible MS/MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid and phenol) |

| ~2230 | Medium | C≡N stretch (nitrile) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1620, 1580, 1500 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| ~1250 | Strong | C-O stretch (carboxylic acid and phenol) |

Interpretation: The IR spectrum of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is expected to be complex due to the presence of multiple functional groups. A very broad absorption in the high-frequency region is characteristic of the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group, which are involved in hydrogen bonding. A sharp, medium-intensity peak around 2230 cm⁻¹ is a clear indicator of the cyano group. The strong absorption around 1700 cm⁻¹ is due to the carbonyl stretch of the carboxylic acid. The fingerprint region will contain a series of absorptions corresponding to the C-C and C-N stretching vibrations of the quinoline ring system. The interpretation of this spectrum is informed by studies on similar substituted quinolines.[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: A dilute solution of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid is prepared in a suitable solvent, such as ethanol or methanol. The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm.

Predicted UV-Vis Data:

| λₘₐₓ (nm) |

| ~250 |

| ~330 |

Interpretation: The quinoline ring system is a chromophore that absorbs in the UV region. The presence of auxochromes such as the hydroxyl group and the extended conjugation provided by the cyano and carboxylic acid groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions within the aromatic system. The exact positions of the absorption maxima will be sensitive to the solvent polarity.

Conclusion

The comprehensive spectral analysis of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, as detailed in this guide, provides a foundational understanding of its structural and electronic properties. The predicted NMR, MS, IR, and UV-Vis data, derived from the principles of spectroscopy and comparison with related structures, offer a robust framework for the characterization of this important molecule. These spectral signatures are key to confirming the identity and purity of synthesized batches and are invaluable for further research into its potential applications in drug discovery and materials science.

References

-

PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Quinolone-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

-

PubChem. 7-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Snyder, H. R., et al. (1947). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. [Link]

-

Arıcı, K., & Yılmaz, R. (2017). Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. International Journal of Chemistry and Technology. [Link]

- Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

IOSR Journal of Applied Chemistry. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. [Link]

Sources

Introduction: The Structural Significance of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a detailed analysis and interpretation of the nuclear magnetic resonance (NMR) spectra of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. This document moves beyond a simple listing of data, offering insights into the causal relationships between the molecular structure and its spectral features. The protocols and interpretations herein are designed to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.

Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] The title compound, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, presents a fascinating case for spectroscopic analysis due to its unique constellation of substituents on the quinoline framework. The electron-withdrawing cyano group at the 7-position, the electron-donating hydroxyl group at the 4-position, and the carboxylic acid at the 3-position collectively create a distinct electronic environment that is reflected in its NMR spectra. Understanding these spectral nuances is paramount for unambiguous structural confirmation, purity assessment, and for elucidating its interactions in biological systems.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the standard IUPAC numbering for the quinoline ring system is used.

Caption: Molecular structure of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

¹H NMR Spectral Analysis: A Predictive Approach

The ¹H NMR spectrum of a substituted quinoline typically exhibits signals in the aromatic region, generally between 7.0 and 9.0 ppm.[2] The precise chemical shifts and coupling patterns are highly sensitive to the electronic nature of the substituents. For 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, we can predict the following features:

-

Solvent Choice: Due to the presence of the carboxylic acid and hydroxyl groups, a polar deuterated solvent such as DMSO-d₆ is most appropriate for solubilizing the compound and observing the exchangeable protons.

-

Chemical Shift Predictions: The electron-withdrawing nature of the cyano and carboxylic acid groups, along with the nitrogen heteroatom, will generally deshield the aromatic protons, shifting them downfield. Conversely, the hydroxyl group will have a shielding effect, particularly on adjacent protons.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| H-2 | 8.8 - 9.0 | Singlet (s) | This proton is adjacent to the nitrogen atom and is significantly deshielded. The absence of adjacent protons results in a singlet. |

| H-5 | 8.0 - 8.2 | Doublet (d) | H-5 is ortho to the electron-withdrawing cyano group at C-7, leading to a downfield shift. It will be split by H-6. |

| H-6 | 7.7 - 7.9 | Doublet of doublets (dd) | This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets. |

| H-8 | 8.3 - 8.5 | Doublet (d) | H-8 is ortho to the nitrogen and is also influenced by the cyano group, leading to a downfield shift. It will be split by H-6. |

| -OH | 11.0 - 13.0 | Broad singlet (br s) | The hydroxyl proton is acidic and will appear as a broad signal at a very downfield position. |

| -COOH | 12.0 - 14.0 | Broad singlet (br s) | The carboxylic acid proton is highly acidic and will also be a broad singlet in a similar downfield region. |

¹³C NMR Spectral Analysis: A Predictive Approach

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached and neighboring functional groups.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C-2 | 145 - 150 | This carbon is adjacent to the nitrogen and is significantly deshielded. |

| C-3 | 120 - 125 | The attachment of the carboxylic acid group will influence its chemical shift. |

| C-4 | 160 - 165 | The hydroxyl group will cause a significant downfield shift for this carbon. |

| C-4a | 140 - 145 | A quaternary carbon at the ring junction. |

| C-5 | 125 - 130 | Influenced by the proximity to the cyano group. |

| C-6 | 120 - 125 | A standard aromatic carbon chemical shift. |

| C-7 | 110 - 115 | The carbon directly attached to the cyano group will be shifted upfield due to the sp-hybridization of the nitrile carbon, but the nitrogen's electronegativity will have a competing deshielding effect. |

| C-8 | 130 - 135 | Deshielded due to its proximity to the nitrogen atom. |

| C-8a | 148 - 152 | A quaternary carbon adjacent to the nitrogen. |

| -CN | 115 - 120 | Typical chemical shift for a nitrile carbon. |

| -COOH | 165 - 170 | Typical chemical shift for a carboxylic acid carbon. |

Experimental Protocol for NMR Analysis

This protocol outlines a standardized procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical due to the compound's polarity.[3] c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.[3] d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spinner and place it in the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆.[3] c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans, a spectral width of -2 to 16 ppm, and a relaxation delay of 1-2 seconds). e. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decays (FIDs). b. Phase the resulting spectra. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals in the ¹H NMR spectrum.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid are predicted to exhibit a unique set of signals that are a direct consequence of its intricate substitution pattern. By understanding the fundamental principles of NMR and the electronic effects of the various functional groups, researchers can confidently interpret the spectral data to confirm the structure and purity of this important quinoline derivative. The methodologies and predictive analyses presented in this guide provide a robust framework for the spectroscopic characterization of this and related molecules, thereby supporting advancements in medicinal chemistry and drug discovery.

References

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

Sources

Foreword: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 7-Substituted Quinoline-3-Carboxylic Acids

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives are abundant in nature and have been the subject of extensive synthetic efforts, leading to a vast library of compounds with a wide spectrum of pharmacological activities.[1][2] This guide focuses specifically on a promising subclass: 7-substituted quinoline-3-carboxylic acids . The strategic placement of a carboxylic acid at the C-3 position and variable substituents at the C-7 position creates a molecular framework ripe for modulation of biological activity. We will explore the synthesis, mechanisms of action, structure-activity relationships (SAR), and key evaluation protocols for these compounds, providing researchers and drug development professionals with a comprehensive technical overview.

Core Molecular Architecture and Synthetic Strategy

The foundational structure of a quinoline-3-carboxylic acid is critical to its function. The carboxylic acid group at the C-3 position is often essential for interacting with biological targets, such as the active sites of enzymes.[3] The substituent at the C-7 position, located on the benzo portion of the ring system, provides a key vector for modifying the compound's physicochemical properties—such as lipophilicity, electronic character, and steric profile—thereby fine-tuning its biological specificity and potency.

A prevalent and robust method for synthesizing the core scaffold is the Gould-Jacobs reaction . This thermal cyclization process provides a reliable pathway to the 4-hydroxyquinoline-3-carboxylate intermediate, which can be further modified.

Caption: Generalized workflow of the Gould-Jacobs reaction.

Experimental Protocol 1: General Synthesis via Gould-Jacobs Cyclization

-

Rationale: This protocol is chosen for its reliability and versatility in accommodating various substitutions on the aniline precursor, directly influencing the final C-7 substituent.

-

Step 1: Condensation: Mix one molar equivalent of a 3-substituted aniline (the source of the eventual C-7 substituent) with one equivalent of diethyl ethoxymethylenemalonate (EMME). Heat the mixture, typically between 100-140°C, for 1-2 hours until the theoretical amount of ethanol has distilled off.[4] This forms the condensation intermediate.

-

Step 2: Cyclization: Heat the crude intermediate from Step 1 in a high-boiling point solvent (e.g., Dowtherm A) to approximately 240-260°C. The cyclization is usually rapid (15-30 minutes). This step is the core of the Gould-Jacobs reaction, forming the quinolone ring.

-

Step 3: Hydrolysis: Cool the reaction mixture and treat with aqueous sodium hydroxide (e.g., 1-4 M) to hydrolyze the ethyl ester at the C-3 position to the carboxylic acid.

-

Step 4: Purification: Acidify the solution with an acid like HCl to precipitate the crude 7-substituted-4-hydroxyquinoline-3-carboxylic acid. The solid product can then be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

-

Validation: The structure of the synthesized compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, to ensure the correct regiochemistry and purity.[4][5]

Spectrum of Biological Activities

The true value of the 7-substituted quinoline-3-carboxylic acid scaffold lies in its diverse biological profile. By modifying the C-7 substituent, the molecule can be tailored to target different pathogens or cellular pathways.

Anticancer Activity

A significant body of research highlights the antiproliferative properties of these compounds against various cancer cell lines.[6][7]

-

Mechanism of Action: The anticancer effects are often multifactorial. Some derivatives induce apoptosis (programmed cell death) through the up-regulation of intrinsic pathways.[5] Others function as inhibitors of key enzymes essential for cancer cell proliferation. For instance, certain quinoline carboxylic acids inhibit human dihydroorotate dehydrogenase (hDHODH), an enzyme critical for the de novo synthesis of pyrimidines required for DNA and RNA production in rapidly dividing cells.[3][7] This targeted inhibition effectively starves cancer cells of the building blocks needed for growth.[3]

Caption: Anticancer mechanisms of quinoline-3-carboxylic acids.

-

Structure-Activity Relationship Insights: Studies have shown that introducing bulky, hydrophobic groups at the C-2 position and specific substitutions on the benzo ring (including C-7) are critical for potent hDHODH inhibition.[8] For general antiproliferative activity, modifying the C-7 position can enhance selectivity for cancer cells over non-cancerous cells, potentially by altering the compound's pKa and improving its uptake in the acidic tumor microenvironment.[9][10]

Table 1: Selected Antiproliferative Activity Data

| Compound Class | C-7 Substituent | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2,4-disubstituted quinoline-3-carboxylic acid | Varies | MCF-7 (Breast) | Micromolar range | [9] |

| 2,4-disubstituted quinoline-3-carboxylic acid | Varies | K562 (Leukemia) | Micromolar range | [9] |

| quinoline-3-carboxylate derivative | Varies | MCF-7 (Breast) | As low as 0.33 | [5] |

| quinoline-3-carboxylate derivative | Varies | K562 (Leukemia) | As low as 0.28 |[5] |

Antibacterial Activity

This class of compounds is perhaps most famously represented by the quinolone antibiotics. Their mechanism is well-established and serves as a paradigm for targeted drug design.

-

Mechanism of Action: Quinolones inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA supercoiling during replication and transcription. By stabilizing the enzyme-DNA complex, the quinolone molecule prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and subsequent bacterial cell death.[3] The carboxylic acid at C-3 is indispensable for this activity.

-

Structure-Activity Relationship Insights: The C-7 position is a critical site for modification in quinolone antibiotics. The introduction of cyclic amine substituents, such as piperazinyl or pyrrolidinyl groups, at this position significantly enhances the spectrum of activity (especially against Gram-negative bacteria) and improves pharmacokinetic properties. For example, the addition of a piperazinyl group at C-7 was instrumental in the development of highly active compounds like norfloxacin.[11]

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer.[12] Quinoline-based scaffolds have emerged as versatile frameworks for designing potent kinase inhibitors.[12]

-

Mechanism of Action: Derivatives of quinoline-3-carboxylic acid have been identified as inhibitors of protein kinase CK2, an enzyme implicated in cell growth and proliferation.[13][14] These compounds typically compete with ATP for binding in the kinase's active site. The quinoline core acts as a scaffold to present specific functional groups that form hydrogen bonds and hydrophobic interactions with key amino acid residues in the ATP-binding pocket.

-

Structure-Activity Relationship Insights: For CK2 inhibition, modifications across the quinoline ring have been explored. Studies indicate that substituents on the benzene ring (positions 5, 6, 7, and 8) can modulate the formation of hydrogen bonds and hydrophobic interactions within the CK2 active site, thereby influencing inhibitory potency.[14]

Essential Methodologies for Biological Evaluation

To validate the biological activity of newly synthesized 7-substituted quinoline-3-carboxylic acids, a series of standardized in vitro assays are essential. The following protocols are foundational for screening and characterizing these compounds.

Experimental Protocol 2: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay

-

Rationale: The SRB assay is a reliable, sensitive, and widely used method for measuring drug-induced cytotoxicity in adherent cell cultures. It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing an estimation of total biomass.

-

Step 1: Cell Plating: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a defined period (typically 48-72 hours). Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Step 3: Cell Fixation: Discard the supernatant and fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

-

Step 4: Staining: Wash the plates five times with slow-running tap water and air dry completely. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Step 5: Solubilization and Measurement: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the bound dye. Measure the absorbance (optical density) on a microplate reader at approximately 510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

-

Rationale: The MIC assay is the gold standard for assessing the in vitro potency of an antibacterial agent. It determines the lowest concentration of a compound that visibly inhibits the growth of a specific bacterium.

-

Step 1: Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Step 2: Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Step 3: Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

Step 5: Reading the MIC: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion and Future Directions

The 7-substituted quinoline-3-carboxylic acid scaffold is a remarkably versatile and privileged structure in drug discovery. Its synthetic tractability, coupled with the profound influence of the C-7 substituent on biological activity, has enabled the development of potent agents targeting a range of diseases from bacterial infections to cancer.[6][11][15] The structure-activity relationships discussed herein underscore the importance of rational design; small modifications at the C-7 position can dramatically alter potency, spectrum of activity, and selectivity.

Future research should focus on leveraging this scaffold to address emerging therapeutic challenges, such as drug-resistant bacteria and novel anticancer targets. The exploration of novel C-7 substituents, including complex heterocyclic moieties, could yield compounds with improved efficacy and safety profiles. Furthermore, combining this privileged core with other pharmacophores to create hybrid molecules may unlock synergistic effects and novel mechanisms of action. As our understanding of disease biology deepens, the rational design of new 7-substituted quinoline-3-carboxylic acids will undoubtedly continue to be a fruitful endeavor for medicinal chemists and drug development professionals.

References

-

Bentham Science Publishers. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1840-1851. [Link]

-

National Library of Medicine. (1993). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Il Farmaco, 48(12), 1679-1689. [Link]

-

National Library of Medicine. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 111-120. [Link]

-

Elsevier. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic Chemistry, 94, 103425. [Link]

-

Elsevier. (2022). Review on recent development of quinoline for anticancer activities. Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]

-

National Library of Medicine. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1828-1839. [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20175-20205. [Link]

-

National Library of Medicine. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]

-

National Library of Medicine. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4983. [Link]

-

ResearchGate. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 4606-4614. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

ResearchGate. (2021). Quinoline derivatives known anticancer agents. [Link]

-

Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

-

National Library of Medicine. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1840-1851. [Link]

-

ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(1), 26-30. [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

-

ACS Publications. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]

-

National Library of Medicine. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

-

Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 111-120. [Link]

-

National Library of Medicine. (1991). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 42(4), R1-R5. [Link]

-

MDPI. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules, 29(24), 5488. [Link]

-

MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid: A Guide to Target Identification and Validation

Abstract

The quinoline carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of a specific novel derivative, 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid. Drawing from established knowledge of analogous compounds, we posit that the primary and most compelling therapeutic target is Kynurenine 3-monooxygenase (KMO) , a critical enzyme implicated in the pathogenesis of neurodegenerative diseases. This document outlines the scientific rationale for targeting KMO, provides detailed, field-proven protocols for target validation—from initial enzymatic assays to preclinical in vivo studies—and explores secondary potential targets, including inflammatory enzymes and topoisomerases. Our objective is to furnish a logical, evidence-based roadmap for the systematic evaluation of this promising compound.

Introduction: The Quinoline Carboxylic Acid Moiety and the Promise of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid

The quinoline and quinolone derivatives have a rich history in drug discovery, demonstrating a vast spectrum of biological activities including antibacterial, anti-inflammatory, anticancer, and neuroprotective effects.[1] The 4-hydroxy-3-quinolinecarboxylic acid core, in particular, has been the subject of significant investigation. Structural analogs have shown potent anti-inflammatory and analgesic properties, with some inhibiting enzymes like cyclooxygenase and 5-lipoxygenase.[2] Furthermore, the structural similarity to kynurenic acid, a known neuroprotective agent, strongly suggests an interaction with the kynurenine pathway of tryptophan metabolism.[3]

This guide focuses on 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid, a derivative whose therapeutic potential remains largely unexplored. The introduction of a cyano group at the 7-position offers unique electronic and steric properties that may enhance binding affinity and selectivity for specific biological targets. Based on a comprehensive analysis of the core scaffold's known activities, we hypothesize that its primary therapeutic value lies in the modulation of neuroinflammatory and excitotoxic pathways.

Primary Therapeutic Target: Kynurenine 3-Monooxygenase (KMO)

The Kynurenine Pathway: A Critical Regulator of Neurological Health

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan, accounting for the degradation of up to 99% of dietary tryptophan.[4] This pathway is not merely a catabolic route; it produces a range of neuroactive metabolites that can be broadly classified as neuroprotective or neurotoxic. Under normal physiological conditions, the KP is tightly regulated. However, under inflammatory conditions, pathway flux is significantly upregulated, leading to an imbalance in these metabolites.[4]

A key enzyme, Kynurenine 3-monooxygenase (KMO) , sits at a critical bifurcation point in this pathway. KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[4][5] This step commits the pathway towards the production of several neurotoxic downstream metabolites, including 3-HK itself and, ultimately, quinolinic acid (QUIN).[4][5]

-

3-Hydroxykynurenine (3-HK): A potent generator of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.

-

Quinolinic Acid (QUIN): An agonist of the N-methyl-D-aspartate (NMDA) receptor, which can induce excitotoxicity and neuronal cell death.[5]

Conversely, when KMO activity is low or inhibited, L-kynurenine is shunted towards an alternative branch of the pathway, where it is converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA) .[5] KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor, and possesses neuroprotective properties.[3][4][5]

Therapeutic Rationale for KMO Inhibition

Dysregulation of the kynurenine pathway and an elevated ratio of neurotoxic (QUIN, 3-HK) to neuroprotective (KYNA) metabolites are implicated in a wide array of pathologies.[4] These include:

-

Neurodegenerative Diseases: Huntington's disease, Alzheimer's disease, and Parkinson's disease.[4]

-

Affective Disorders: Schizophrenia and depression.[4]

-

Autoimmune Diseases: Multiple sclerosis and rheumatoid arthritis.[4]

By inhibiting KMO, a therapeutic agent can recalibrate this pathological imbalance. KMO inhibition simultaneously achieves two beneficial outcomes: it decreases the production of the neurotoxins 3-HK and QUIN, while increasing the levels of the neuroprotective metabolite KYNA.[4][5] This makes KMO an exceptionally attractive therapeutic target for neurodegenerative and neuroinflammatory disorders.

The following diagram illustrates the pivotal role of KMO in the kynurenine pathway and the therapeutic consequence of its inhibition.

Caption: The Kynurenine Pathway and the effect of KMO inhibition.

Experimental Validation Workflow for 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid as a KMO Inhibitor

A multi-tiered approach is essential to rigorously validate the compound as a KMO inhibitor and to characterize its therapeutic potential.

Tier 1: In Vitro Enzymatic Activity

The first step is to determine if the compound directly interacts with and inhibits the KMO enzyme.

Objective: To quantify the inhibitory potency (IC₅₀) of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid against recombinant human KMO.

Methodology: KMO Inhibitor Screening Assay

Commercially available kits, such as the KMO Inhibitor Screening Assay Kit from BPS Bioscience, provide a robust and straightforward method.[6] The principle of this assay is based on measuring the consumption of the cofactor NADPH, which is directly proportional to KMO activity.[6][7]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a concentration gradient for IC₅₀ determination.

-

Assay Plate Setup: The assay is typically performed in a UV-transparent 96-well or 384-well plate.[6]

-

Reaction Mixture: To each well, add recombinant human KMO enzyme, the test compound at various concentrations, and the KMO assay buffer.[6] Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

-

Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates, L-Kynurenine and NADPH.[6]

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the absorbance at 340 nm using a spectrophotometer.[6][7] The signal at 340 nm corresponds to the amount of NADPH remaining. A higher signal indicates greater inhibition of KMO activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation:

| Compound | IC₅₀ (nM) | Hill Slope |

| 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid | Experimental Value | Experimental Value |

| Ro 61-8048 (Positive Control) | Literature/Experimental Value | Literature/Experimental Value |

Tier 2: Cellular Assays

The next critical step is to determine if the compound can inhibit KMO activity within a cellular context, which accounts for factors like cell permeability and metabolism.

Objective: To assess the ability of the compound to inhibit endogenous KMO activity in a relevant cell line and measure its impact on kynurenine pathway metabolites.

Methodology: Cellular KMO Activity Assay in Human PBMCs

Primary human peripheral blood mononuclear cells (PBMCs) can be stimulated to express KMO and provide a physiologically relevant system.[8]

Step-by-Step Protocol:

-

Cell Culture: Isolate and culture human PBMCs. Stimulate the cells with an agent like phorbol 12-myristate 13-acetate (PMA) to induce KMO expression.[8]

-

Compound Treatment: Treat the stimulated PBMCs with varying concentrations of 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid for a predetermined time.

-

L-Kynurenine Loading: Add L-kynurenine to the culture medium to provide the substrate for KMO.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Metabolite Quantification: Analyze the supernatant for levels of 3-HK and KYNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is the gold standard for accurate quantification of these metabolites.

-

Data Analysis: Determine the cellular IC₅₀ by plotting the reduction in 3-HK levels (or the increase in the KYNA/3-HK ratio) against the compound concentration.

Expected Outcome: Successful KMO inhibition will result in a dose-dependent decrease in the production of 3-HK and a corresponding increase in the level of KYNA.

Caption: Workflow for validating KMO inhibition in a cellular context.

Tier 3: In Vivo Preclinical Models

The final stage of preclinical validation involves testing the compound's efficacy in a relevant animal model of neurodegeneration.

Objective: To determine if oral or systemic administration of the compound can modulate the kynurenine pathway in the brain and ameliorate disease-related phenotypes in a mouse model of neurodegeneration (e.g., Huntington's or Alzheimer's disease).

Methodology: Efficacy Study in a Transgenic Mouse Model

Numerous transgenic mouse models that recapitulate aspects of human neurodegenerative diseases are available (e.g., R6/2 for Huntington's, 5xFAD for Alzheimer's).[9][10][11]

Step-by-Step Protocol:

-

Model Selection: Choose a well-characterized transgenic mouse model relevant to the target indication (e.g., Huntington's disease).

-

Dosing and Administration: Administer 7-Cyano-4-hydroxy-3-quinolinecarboxylic acid or a vehicle control to the mice over a period of several weeks or months.[10] Oral gavage is a common and clinically relevant route.

-

Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function, cognitive performance, and other relevant phenotypes.[10] For example, in a Huntington's model, this might include rotarod performance for motor coordination and grip strength tests.

-